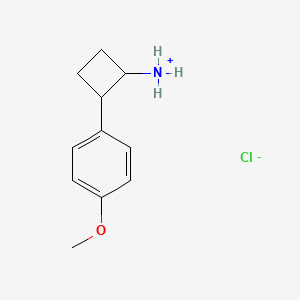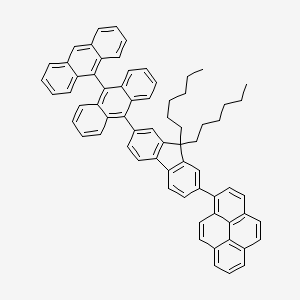
1-(7-(9,9'-Bianthracen-10-yl)-9,9-dihexyl-9h-fluoren-2-yl)pyrene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(7-(9,9’-Bianthracen-10-yl)-9,9-dihexyl-9h-fluoren-2-yl)pyrene is a complex organic compound known for its unique structural properties. This compound is part of a class of materials often used in organic electronics, particularly in organic light-emitting diodes (OLEDs) and other optoelectronic applications .
Preparation Methods
The synthesis of 1-(7-(9,9’-Bianthracen-10-yl)-9,9-dihexyl-9h-fluoren-2-yl)pyrene typically involves multiple steps, starting from commercially available precursors. The synthetic route generally includes:
Formation of the Fluorene Core: This step involves the alkylation of fluorene to introduce hexyl groups at the 9-position.
Attachment of the Bianthracene Moiety: The bianthracene unit is then attached to the fluorene core through a series of coupling reactions, often using palladium-catalyzed cross-coupling reactions such as Suzuki or Stille coupling.
Introduction of the Pyrene Unit: Finally, the pyrene unit is introduced to the 2-position of the fluorene core, completing the synthesis.
Chemical Reactions Analysis
1-(7-(9,9’-Bianthracen-10-yl)-9,9-dihexyl-9h-fluoren-2-yl)pyrene can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of quinones or other oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) to yield reduced forms of the compound.
Common reagents and conditions used in these reactions include palladium catalysts for coupling reactions, strong acids or bases for substitution reactions, and specific oxidizing or reducing agents depending on the desired transformation.
Scientific Research Applications
1-(7-(9,9’-Bianthracen-10-yl)-9,9-dihexyl-9h-fluoren-2-yl)pyrene has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and materials.
Biology: Its fluorescence properties make it useful in biological imaging and as a fluorescent probe.
Medicine: Research is ongoing into its potential use in drug delivery systems and as a therapeutic agent.
Mechanism of Action
The mechanism by which 1-(7-(9,9’-Bianthracen-10-yl)-9,9-dihexyl-9h-fluoren-2-yl)pyrene exerts its effects is largely based on its electronic structure. The compound’s conjugated system allows for efficient electron transport and light emission, making it highly effective in optoelectronic applications. The molecular targets and pathways involved include interactions with other organic semiconductors and the formation of excitons, which are crucial for light emission in OLEDs .
Comparison with Similar Compounds
Similar compounds to 1-(7-(9,9’-Bianthracen-10-yl)-9,9-dihexyl-9h-fluoren-2-yl)pyrene include:
1-(7-(9,9’-Bianthracen-10-yl)-9,9-dimethyl-9H-fluoren-2-yl)pyrene: This compound differs by having methyl groups instead of hexyl groups, which can affect its solubility and electronic properties.
1-(7-(9,9’-Bianthracen-10-yl)-9,9-dioctyl-9H-fluoren-2-yl)pyrene: This variant has octyl groups, potentially offering different physical properties and applications.
The uniqueness of 1-(7-(9,9’-Bianthracen-10-yl)-9,9-dihexyl-9h-fluoren-2-yl)pyrene lies in its specific combination of structural units, which provides a balance of solubility, electronic properties, and stability, making it particularly suitable for use in advanced optoelectronic devices.
Properties
Molecular Formula |
C69H58 |
|---|---|
Molecular Weight |
887.2 g/mol |
IUPAC Name |
1-[7-(10-anthracen-9-ylanthracen-9-yl)-9,9-dihexylfluoren-2-yl]pyrene |
InChI |
InChI=1S/C69H58/c1-3-5-7-17-40-69(41-18-8-6-4-2)62-43-50(52-36-32-47-31-30-45-22-19-23-46-33-39-61(52)66(47)64(45)46)34-37-55(62)56-38-35-51(44-63(56)69)65-57-26-13-15-28-59(57)68(60-29-16-14-27-58(60)65)67-53-24-11-9-20-48(53)42-49-21-10-12-25-54(49)67/h9-16,19-39,42-44H,3-8,17-18,40-41H2,1-2H3 |
InChI Key |
JUADPKAEPWZELR-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC1(C2=C(C=CC(=C2)C3=C4C=CC5=CC=CC6=C5C4=C(C=C6)C=C3)C7=C1C=C(C=C7)C8=C9C=CC=CC9=C(C1=CC=CC=C18)C1=C2C=CC=CC2=CC2=CC=CC=C21)CCCCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


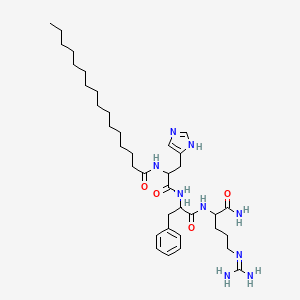
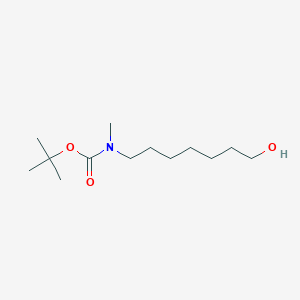
![1',4-Didehydro-1-deoxy-3'-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-1,4-dihydro-1-oxorifamycinVIII](/img/structure/B12303441.png)
![2-[4-(Pyridin-4-yl)phenyl]ethanol](/img/structure/B12303444.png)
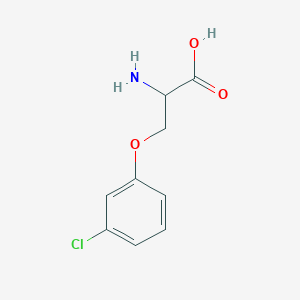
![[(1R,3S)-3-[3-[[5-(methoxymethyl)-2-methylpyrazole-3-carbonyl]amino]-1H-pyrazol-5-yl]cyclopentyl] N-propan-2-ylcarbamate](/img/structure/B12303467.png)

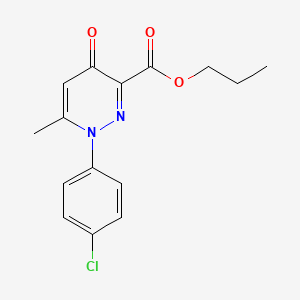
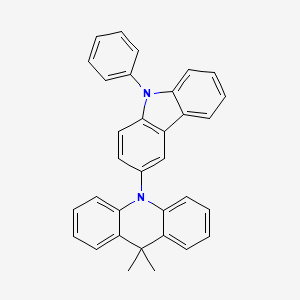
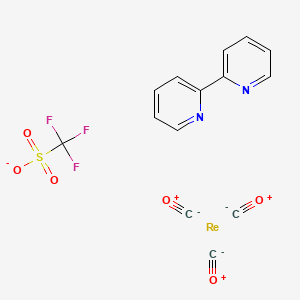
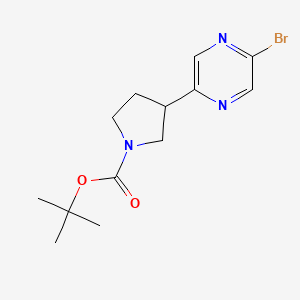

![28-(3,3-Dimethyloxiran-2-yl)-22-hydroxy-1,10,10,12,12,30,30,36-octamethyl-11,24,27,29,32-pentaoxa-3-azadecacyclo[17.17.0.02,17.04,16.07,15.09,13.022,36.023,25.023,33.026,31]hexatriaconta-2(17),4(16),5,7(15)-tetraen-8-one](/img/structure/B12303525.png)
